molecular formula C22H48N2 B3045114 N,N,N',N'-Tetrapentylethylenediamine CAS No. 102-80-7

N,N,N',N'-Tetrapentylethylenediamine

Cat. No.: B3045114
CAS No.: 102-80-7
M. Wt: 340.6 g/mol
InChI Key: MPAOWNJUCRLLEQ-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetrapentylethylenediamine: is an organic compound belonging to the class of ethylenediamines. It is characterized by the presence of two ethylene groups bonded to four pentyl groups. This compound is primarily used in organic synthesis and as a ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetrapentylethylenediamine typically involves the alkylation of ethylenediamine with pentyl halides. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction. The general reaction scheme is as follows:

C2H4(NH2)2+4C5H11XC2H4(N(C5H11)2)2+4HX\text{C}_2\text{H}_4(\text{NH}_2)_2 + 4\text{C}_5\text{H}_{11}\text{X} \rightarrow \text{C}_2\text{H}_4(\text{N}(\text{C}_5\text{H}_{11})_2)_2 + 4\text{HX} C2​H4​(NH2​)2​+4C5​H11​X→C2​H4​(N(C5​H11​)2​)2​+4HX

where ( \text{X} ) is a halogen (e.g., Cl, Br).

Industrial Production Methods: On an industrial scale, the production of N,N,N’,N’-Tetrapentylethylenediamine can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and reactors ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N,N’,N’-Tetrapentylethylenediamine can undergo oxidation reactions, typically forming N-oxides.

    Reduction: This compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the pentyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: N,N,N’,N’-Tetrapentylethylenediamine N-oxide.

    Reduction: Secondary amines such as N,N’-dipentylethylenediamine.

    Substitution: Various substituted ethylenediamines depending on the substituent used.

Scientific Research Applications

Chemistry:

    Ligand in Coordination Chemistry: N,N,N’,N’-Tetrapentylethylenediamine is used as a ligand to form complexes with transition metals, which are studied for their catalytic properties.

Biology:

    Enzyme Inhibition: This compound can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine:

    Drug Development: It is explored for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Polymerization Catalyst: It is used as a catalyst in the polymerization of certain monomers, enhancing the efficiency and control of the polymerization process.

Mechanism of Action

The mechanism by which N,N,N’,N’-Tetrapentylethylenediamine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the ethylenediamine backbone act as electron donors, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization.

Comparison with Similar Compounds

    N,N,N’,N’-Tetramethylethylenediamine (TMEDA): A smaller analogue with methyl groups instead of pentyl groups.

    N,N,N’,N’-Tetraethylethylenediamine (TEEDA): Similar structure but with ethyl groups.

    N,N,N’,N’-Tetra-n-butylethylenediamine: Contains butyl groups instead of pentyl groups.

Uniqueness: N,N,N’,N’-Tetrapentylethylenediamine is unique due to its longer alkyl chains, which can influence the steric and electronic properties of the metal complexes it forms. This can result in different reactivity and selectivity in catalytic processes compared to its smaller analogues.

Properties

IUPAC Name

N,N,N',N'-tetrapentylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H48N2/c1-5-9-13-17-23(18-14-10-6-2)21-22-24(19-15-11-7-3)20-16-12-8-4/h5-22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAOWNJUCRLLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)CCN(CCCCC)CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H48N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059260
Record name 1,2-Ethanediamine, N,N,N',N'-tetrapentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-80-7
Record name N1,N1,N2,N2-Tetrapentyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1,N1,N2,N2-tetrapentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, N1,N1,N2,N2-tetrapentyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Ethanediamine, N,N,N',N'-tetrapentyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-tetrapentylethylenediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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